molecular formula C21H22N4O4 B2492062 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine CAS No. 923156-22-3

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

Cat. No.: B2492062
CAS No.: 923156-22-3
M. Wt: 394.431
InChI Key: USOGVKKFNINTCO-UHFFFAOYSA-N
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Description

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a furan ring and a piperazine moiety bearing a 3,4-dimethoxybenzoyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine typically involves multi-step procedures. One common route includes the following steps:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the furan ring: The furan ring can be introduced via a Suzuki coupling reaction using a furan boronic acid derivative and a halogenated pyridazine intermediate.

    Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the pyridazine ring.

    Addition of the 3,4-dimethoxybenzoyl group: This step involves acylation reactions, typically using 3,4-dimethoxybenzoyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.

Scientific Research Applications

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-27-18-7-5-15(14-19(18)28-2)21(26)25-11-9-24(10-12-25)20-8-6-16(22-23-20)17-4-3-13-29-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOGVKKFNINTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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